![molecular formula C22H15FN2O3 B2865938 2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile CAS No. 307952-88-1](/img/structure/B2865938.png)

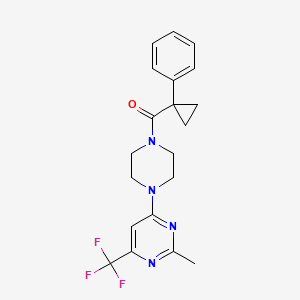

2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile, commonly referred to as 2-E-4-F-5-NB, is a nitroaromatic compound that has been studied for its use in various scientific research applications. This compound is a member of the nitroaromatic family of compounds, which are characterized by their chemical structure consisting of a nitro group attached to an aromatic ring. Nitroaromatics are known for their ability to act as electron-withdrawing groups, and this property has made them attractive for use in various scientific research applications.

Applications De Recherche Scientifique

- Triple-acting PPARα, -γ, and -δ Agonist : 2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile acts as a potent agonist for three peroxisome proliferator-activated receptor (PPAR) subtypes: α, γ, and δ. These receptors play crucial roles in lipid metabolism, glucose homeostasis, and inflammation regulation . The compound’s EC50 values for PPARα, PPARγ, and PPARδ are 0.029 µM, 0.013 µM, and 0.029 µM, respectively.

- PPARs are implicated in metabolic disorders, including type 2 diabetes. Investigating the effects of 2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile on glucose uptake, insulin sensitivity, and lipid metabolism could provide valuable insights into diabetes management .

- PPAR agonists have potential cardiovascular benefits. Researchers may explore whether 1a impacts lipid profiles, inflammation, and atherosclerosis progression .

- The compound’s unique structure warrants investigation in cancer therapy. Researchers could explore its effects on cancer cell proliferation, apoptosis, and angiogenesis .

- PPARs are implicated in neuroprotection. Studying 2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile’s impact on neuroinflammation, oxidative stress, and neuronal survival may yield promising results .

- Understanding the synthetic route to 1a, especially the key step involving oxazole ring formation, can inspire novel drug design strategies. Researchers may explore modifications to enhance its pharmacological properties .

PPAR Agonism

Metabolic Disorders and Diabetes Research

Cardiovascular Health

Cancer Research

Neurodegenerative Diseases

Chemical Biology and Medicinal Chemistry

Mécanisme D'action

- The primary targets of this compound are the peroxisome proliferator-activated receptors (PPARs) . Specifically, it acts as a triple-acting agonist for PPARα, PPARγ, and PPARδ .

- Activation of PPARs leads to altered gene expression, affecting lipid metabolism, insulin sensitivity, and inflammation .

- The compound’s downstream effects involve several pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Propriétés

IUPAC Name |

2-[(E)-2-[4-[(4-fluorophenyl)methoxy]phenyl]ethenyl]-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2O3/c23-20-8-2-17(3-9-20)15-28-22-11-4-16(5-12-22)1-6-18-7-10-21(25(26)27)13-19(18)14-24/h1-13H,15H2/b6-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUHUANHEQPIGS-LZCJLJQNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2865856.png)

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2865861.png)

![2-Benzylsulfanyl-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindine-3-carbonitrile](/img/structure/B2865862.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide](/img/structure/B2865863.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2865864.png)

![5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2865868.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2865870.png)

![5-methoxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2865871.png)

![Methyl 5-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2865872.png)

![Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclohexane]-6-ol](/img/structure/B2865877.png)